Cas no 2227719-87-9 ((2S)-1-{4H,5H,6H-cyclopentabthiophen-2-yl}propan-2-amine)

(2S)-1-{4H,5H,6H-cyclopentabthiophen-2-yl}propan-2-amine 化学的及び物理的性質
名前と識別子
-
- (2S)-1-{4H,5H,6H-cyclopentabthiophen-2-yl}propan-2-amine
- 2227719-87-9
- EN300-1732587
- (2S)-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propan-2-amine
-
- インチ: 1S/C10H15NS/c1-7(11)5-9-6-8-3-2-4-10(8)12-9/h6-7H,2-5,11H2,1H3/t7-/m0/s1
- InChIKey: WCXXABWNKDCUQH-ZETCQYMHSA-N
- ほほえんだ: S1C(C[C@H](C)N)=CC2=C1CCC2
計算された属性
- せいみつぶんしりょう: 181.09252066g/mol
- どういたいしつりょう: 181.09252066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
(2S)-1-{4H,5H,6H-cyclopentabthiophen-2-yl}propan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1732587-0.5g |
(2S)-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propan-2-amine |
2227719-87-9 | 0.5g |
$2149.0 | 2023-09-20 | ||
Enamine | EN300-1732587-0.05g |
(2S)-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propan-2-amine |
2227719-87-9 | 0.05g |
$1880.0 | 2023-09-20 | ||
Enamine | EN300-1732587-0.25g |
(2S)-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propan-2-amine |
2227719-87-9 | 0.25g |
$2059.0 | 2023-09-20 | ||
Enamine | EN300-1732587-0.1g |
(2S)-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propan-2-amine |
2227719-87-9 | 0.1g |
$1970.0 | 2023-09-20 | ||
Enamine | EN300-1732587-5g |
(2S)-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propan-2-amine |
2227719-87-9 | 5g |
$6492.0 | 2023-09-20 | ||
Enamine | EN300-1732587-1g |
(2S)-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propan-2-amine |
2227719-87-9 | 1g |
$2239.0 | 2023-09-20 | ||
Enamine | EN300-1732587-5.0g |
(2S)-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propan-2-amine |
2227719-87-9 | 5g |
$6492.0 | 2023-06-04 | ||
Enamine | EN300-1732587-10.0g |
(2S)-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propan-2-amine |
2227719-87-9 | 10g |
$9627.0 | 2023-06-04 | ||
Enamine | EN300-1732587-2.5g |
(2S)-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propan-2-amine |
2227719-87-9 | 2.5g |
$4388.0 | 2023-09-20 | ||
Enamine | EN300-1732587-10g |
(2S)-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propan-2-amine |
2227719-87-9 | 10g |
$9627.0 | 2023-09-20 |
(2S)-1-{4H,5H,6H-cyclopentabthiophen-2-yl}propan-2-amine 関連文献
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
(2S)-1-{4H,5H,6H-cyclopentabthiophen-2-yl}propan-2-amineに関する追加情報
Introduction to (2S)-1-{4H,5H,6H-cyclopentabthiophen-2-yl}propan-2-amine (CAS No. 2227719-87-9)
(2S)-1-{4H,5H,6H-cyclopentabthiophen-2-yl}propan-2-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number CAS No. 2227719-87-9, belongs to a class of molecules known for their structural complexity and potential biological activity. The unique arrangement of atoms in this molecule, particularly the presence of a cyclopentabthiophene core and an amine functional group, makes it a subject of intense study for its pharmacological properties.
The cyclopentabthiophene moiety is a key structural feature that contributes to the compound's distinct chemical and biological characteristics. This heterocyclic structure is known for its stability and flexibility, which can be advantageous in drug design. The presence of multiple sulfur atoms in the ring system enhances the compound's interaction with biological targets, making it a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been a growing interest in the development of novel therapeutic agents derived from complex organic molecules. The (2S)-1-{4H,5H,6H-cyclopentabthiophen-2-yl}propan-2-amine has been studied for its potential applications in various therapeutic areas, including oncology, neurology, and anti-inflammatory treatments. Its unique chemical structure suggests that it may interact with multiple biological pathways, offering a multifaceted approach to drug development.
One of the most compelling aspects of this compound is its stereochemistry. The (2S) configuration indicates the presence of a chiral center, which is crucial for many pharmacologically active molecules. Chirality can significantly influence the biological activity and pharmacokinetic properties of a drug, making it an essential consideration in the design and optimization of new therapeutic agents. The precise stereochemical arrangement in (2S)-1-{4H,5H,6H-cyclopentabthiophen-2-yl}propan-2-amine underscores its potential as a lead compound for further medicinal chemistry investigations.
Recent research has highlighted the importance of heterocyclic compounds in drug discovery. The cyclopentabthiophene scaffold has shown promise in various preclinical studies due to its ability to modulate biological targets effectively. For instance, studies have demonstrated that derivatives of cyclopentabthiophene can exhibit potent activity against certain enzymes and receptors involved in disease pathways. The amine functional group in (2S)-1-{4H,5H,6H-cyclopentabthiophen-2-yl}propan-2-amine further enhances its potential by allowing for diverse chemical modifications and interactions with biological systems.
The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques have been employed to construct the complex cyclopentabthiophene ring system, showcasing the capabilities of modern pharmaceutical chemistry. The successful synthesis of (2S)-1-{4H,5H,6H-cyclopentabthiophen-2-yl}propan-2-amine provides a valuable building block for further chemical exploration and drug development.
In conclusion, the compound (2S)-1-{4H,5H,6H-cyclopentabthiophen-2-yl}propan-2-amine (CAS No. 2227719-87-9) is a structurally intricate molecule with significant potential in pharmaceutical applications. Its unique chemical features, including the cyclopentabthiophene core and chiral amine group, make it an attractive candidate for further research and development. As our understanding of biological pathways continues to evolve, compounds like this one will play a crucial role in the discovery and design of novel therapeutic agents.
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